Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-
Brand Name:
Vulcanchem
CAS No.:
183621-92-3
VCID:
VC20897702
InChI:
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
SMILES:
CC(C)(C)OC(=O)NC1C=CC1CO
Molecular Formula:
C10H17NO3
Molecular Weight:
199.25 g/mol
Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-
CAS No.: 183621-92-3
Cat. No.: VC20897702
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183621-92-3 |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl N-[(1S,4R)-4-(hydroxymethyl)cyclobut-2-en-1-yl]carbamate |
| Standard InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
| Standard InChI Key | PAVCEEJWBVNJPW-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C=C[C@H]1CO |
| SMILES | CC(C)(C)OC(=O)NC1C=CC1CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C=CC1CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator